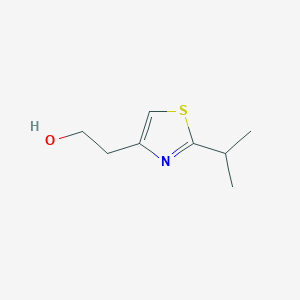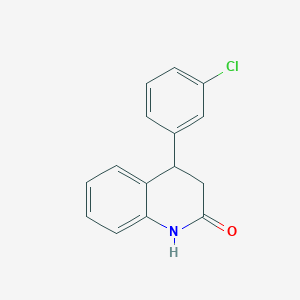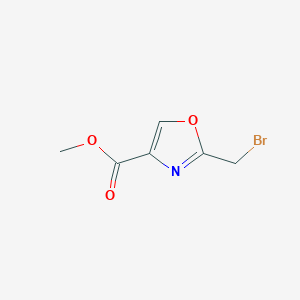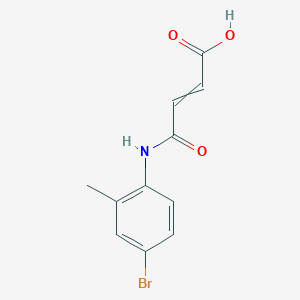
2-Hydroxy-2-(2-phenoxyphenyl)acetamide
概要
説明
2-Hydroxy-2-(2-phenoxyphenyl)acetamide, also known as phenoxybenzamine, is a white crystalline solid that is commonly used in scientific research. It is a non-specific alpha-adrenergic antagonist that has been shown to have a wide range of biochemical and physiological effects.
作用機序
2-Hydroxy-2-(2-phenoxyphenyl)acetamide works by blocking the alpha-adrenergic receptors, which are responsible for controlling the constriction of blood vessels. By blocking these receptors, it causes the blood vessels to relax, resulting in a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of sympathetic nervous system activity. It has also been shown to have anti-tumor effects and can inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-Hydroxy-2-(2-phenoxyphenyl)acetamide in lab experiments is its non-specificity, which allows for a wide range of applications. However, its non-specificity can also be a limitation, as it may interfere with other receptors and pathways, making it difficult to isolate its effects.
将来の方向性
For research include the development of more specific antagonists and the investigation of its effects on different types of cancer cells and cardiovascular diseases.
科学的研究の応用
2-Hydroxy-2-(2-phenoxyphenyl)acetamide has been widely used in scientific research as a non-specific alpha-adrenergic antagonist. It has been shown to have a wide range of applications, including the study of cardiovascular diseases, hypertension, and cancer.
特性
CAS番号 |
173662-70-9 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
2-hydroxy-2-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO3/c15-14(17)13(16)11-8-4-5-9-12(11)18-10-6-2-1-3-7-10/h1-9,13,16H,(H2,15,17) |
InChIキー |
OCFJFJNMNNONOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(C(=O)N)O |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(C(=O)N)O |
同義語 |
Benzeneacetamide, -alpha--hydroxy-2-phenoxy- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)




